Sunifiram

Overview

Description

Sunifiram, also known as DM-235, is a synthetic molecule belonging to the family of piperazines. It is a relatively new nootropic compound that has gained attention for its potential cognitive-enhancing properties. This compound is structurally similar to racetam nootropics but is significantly more potent, being approximately 1,000 times stronger than piracetam . It was first synthesized in 2000 by scientists at the University of Firenze in Italy .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sunifiram is synthesized through a series of chemical reactions involving piperazine and benzoic acid. One of the key steps in its synthesis is the condensation amidation of piperazine with benzoic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent . This reaction is typically carried out in a continuous flow microreactor system, which allows for precise control of reaction conditions and improved reaction efficiency .

Industrial Production Methods

These systems offer advantages such as increased reaction efficiency, better control over reaction conditions, and the ability to scale up production .

Chemical Reactions Analysis

Types of Reactions

Sunifiram undergoes various chemical reactions, including:

Condensation Amidation: The key step in its synthesis, involving the reaction of piperazine with benzoic acid.

Oxidation and Reduction:

Substitution: this compound may undergo substitution reactions, particularly involving its piperazine ring.

Common Reagents and Conditions

Condensation Amidation: HATU as a coupling reagent, typically in a continuous flow microreactor system.

Oxidation and Reduction: Common oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) may be used under appropriate conditions.

Major Products Formed

The major product formed from the condensation amidation reaction is N-benzoylpiperazine, an important intermediate in the synthesis of this compound .

Scientific Research Applications

Sunifiram (DM-235) is an experimental nootropic drug showing potential in enhancing cognitive function and treating memory impairments . It is a pyrrolidone derivative, structurally related to piracetam, and was initially developed for neurodegenerative disorders like Alzheimer's disease .

Scientific Research Applications

- Cognitive Enhancement: this compound has been studied for its potential to improve learning and memory . Preclinical studies suggest it may enhance cognitive function, but clinical trials are needed to confirm its efficacy and safety in humans .

- Synaptic Function Improvement: Studies on the hippocampal CA1 region in mice indicate that this compound enhances N-methyl-D-aspartate receptor (NMDAR)-dependent long-term potentiation (LTP) . This enhancement occurs by increasing the phosphorylation of α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) and NMDA receptors, mediated through calcium/calmodulin-dependent protein kinase II (CaMKII) and protein kinase Cα (PKCα) activation .

- Potential Treatment for Depression: this compound may treat depression . Research indicates that chronic administration of ZSET1446, a derivative of this compound, to OBX mice improved neurogenesis, cognitive performance, and reduced depressive behaviors, possibly through nicotinic acetylcholine receptors .

- Amnesia Prevention: Animal studies have shown this compound to have antiamnesic effects, with significantly higher potency than piracetam in preventing amnesia induced by scopolamine .

Mechanism of Action

Sunifiram primarily acts by enhancing the activity of the AMPA receptor, a type of glutamate receptor in the brain . This interaction stimulates the release of glutamate, the primary excitatory neurotransmitter, promoting enhanced neural communication . Additionally, this compound stimulates CaMKII (calcium/calmodulin-dependent protein kinase II) and PKCα (protein kinase C alpha) pathways, which are crucial for learning and memory processes .

Comparison with Similar Compounds

Sunifiram is structurally similar to other nootropic compounds such as:

Piracetam: While both compounds enhance cognitive function, this compound is significantly more potent.

Unifiram (DM-232): Another piperazine derivative, Unifiram shares structural similarities with this compound but has a different chemical profile.

Sapunifiram (MN-19): An analogue of this compound, Sapunifiram also exhibits cognitive-enhancing properties.

This compound’s uniqueness lies in its high potency and its ability to enhance cognitive function through multiple pathways, making it a promising candidate for further research and development.

Biological Activity

Sunifiram, chemically known as DM235, is a novel pyrrolidone derivative and a potent nootropic compound that has garnered attention for its cognitive-enhancing properties. It is structurally related to piracetam, one of the first nootropics discovered. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on cognitive function, and relevant research findings.

This compound primarily acts through modulation of the N-methyl-D-aspartate receptor (NMDAR) and enhancement of long-term potentiation (LTP) in the hippocampus. The following key mechanisms have been identified:

- NMDAR Activation : this compound enhances NMDAR-dependent synaptic function, leading to increased LTP in the hippocampal CA1 region. This effect is dose-dependent, peaking at concentrations around 10 nM .

- Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) Activation : The compound stimulates CaMKII activity, which is crucial for synaptic plasticity and memory formation .

- Protein Kinase Cα (PKCα) Modulation : this compound increases PKCα phosphorylation, which further contributes to the enhancement of synaptic efficacy and LTP .

Cognitive Enhancements

Numerous studies have demonstrated this compound's potential in improving cognitive deficits:

- Memory Improvement in OBX Mice : In olfactory bulbectomized (OBX) mice, which model memory impairment similar to Alzheimer's disease, this compound administration significantly improved spatial reference memory and restored hippocampal LTP. The treatment also normalized the phosphorylation levels of key proteins involved in synaptic function .

| Study | Model | Dose | Key Findings |

|---|---|---|---|

| Moriguchi et al. (2013) | OBX Mice | 0.01-1.0 mg/kg | Improved memory deficits; restored LTP; enhanced CaMKII and PKCα activity |

| Gualtieri et al. (2022) | Rat Adipocytes | Varies | Increased NO production; bell-shaped dose-response curve; involvement of α7 nicotinic receptors |

Long-Term Potentiation Studies

In electrophysiological experiments using mouse hippocampal slices, this compound was shown to enhance LTP through the activation of NMDARs and subsequent signaling pathways:

- Dose-Response Relationship : A bell-shaped curve was observed with maximal LTP enhancement at 10 nM concentration .

- Inhibition Studies : The effects of this compound were inhibited by specific antagonists like 7-chloro-kynurenic acid, indicating its reliance on glycine-binding sites on NMDARs .

Case Studies and Clinical Implications

While most studies have been conducted in animal models, the implications for human use are significant. The potential therapeutic applications of this compound include:

- Cognitive Decline in Neurodegenerative Diseases : Given its effects on memory enhancement and synaptic plasticity, this compound may serve as a candidate for treating conditions like Alzheimer's disease.

- Mood Disorders : Although some studies have suggested limited effects on depressive behaviors in OBX mice, further research is needed to explore its efficacy in mood regulation.

Q & A

Basic Research Questions

Q. What experimental models are most validated for studying Sunifiram's cognitive-enhancing properties?

Preclinical studies primarily use rodent models with induced cognitive deficits (e.g., scopolamine-induced amnesia, olfactory bulbectomy, or NMDA receptor antagonism) to evaluate this compound. Key protocols include passive avoidance tests, Morris water maze, and electrophysiological measurements of long-term potentiation (LTP) in hippocampal slices . Researchers should prioritize models that align with specific cognitive domains (e.g., spatial memory vs. fear conditioning) and validate results across multiple paradigms.

Q. What is the mechanistic basis for this compound's nootropic effects?

this compound enhances synaptic plasticity via dual pathways:

- AMPA receptor modulation : Potentiates glutamate signaling, increasing neuronal excitability and glucose uptake in hippocampal neurons at low doses .

- NMDA receptor glycine site activation : Facilitates NMDA-dependent LTP by enhancing CaMKII and PKCα phosphorylation, critical for memory consolidation . Methodologically, these mechanisms are confirmed through receptor-binding assays, electrophysiology, and immunoblotting for synaptic protein phosphorylation .

Q. How does this compound compare structurally and functionally to piracetam and Unifiram?

this compound (DM235) and Unifiram (DM232) are piperazine derivatives structurally distinct from piracetam but share procognitive effects. Key differences:

- Potency : this compound is ~1,000x more potent than piracetam in reversing scopolamine-induced amnesia in mice .

- Receptor specificity : Unlike piracetam, this compound directly modulates AMPA/NMDA receptors, while Unifiram exhibits stronger AMPA affinity . Comparative studies should use dose-equivalent protocols and standardized behavioral assays to minimize variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported dose-dependent effects of this compound?

Studies report bell-shaped dose-response curves for this compound, where cognitive benefits peak at 10 nM (LTP enhancement) but decline at higher doses due to receptor desensitization . To address this:

- Use narrow dose ranges (1–100 nM for in vitro; 0.1–1 mg/kg for in vivo) .

- Monitor glucose uptake dynamics, as high doses paradoxically reduce neuronal glucose utilization .

- Validate findings with AMPA/NMDA antagonists (e.g., NBQX, 7-ClKN) to confirm receptor-specific effects .

Q. What methodological gaps exist in current synaptic plasticity assays for this compound?

While LTP in CA1 hippocampal slices is a gold standard, limitations include:

- Species variability: Most data derive from mice; cross-validate in rat or primate models .

- Temporal resolution: Most studies assess acute effects (<2 hrs). Chronic this compound exposure protocols are needed to model long-term use .

- Complementary techniques: Pair electrophysiology with calcium imaging or single-cell RNA sequencing to map downstream signaling pathways .

Q. How can researchers standardize cognitive assessment in this compound studies using olfactory bulbectomized (OBX) mice?

OBX mice model depression-related cognitive deficits. Key considerations:

- Surgery validation : Confirm bulbectomy via histology and serotonin depletion assays .

- Behavioral endpoints : Use forced swim tests for depression-like behavior and radial arm maze for working memory .

- Dosing : Administer this compound (0.5–1 mg/kg) post-OBX to assess reversal of deficits, controlling for baseline variability .

Q. Data Contradiction Analysis

Properties

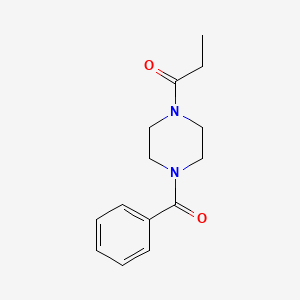

IUPAC Name |

1-(4-benzoylpiperazin-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-2-13(17)15-8-10-16(11-9-15)14(18)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGOWDUFJCINDGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400996 | |

| Record name | Sunifiram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314728-85-3 | |

| Record name | 1-(4-Benzoyl-1-piperazinyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=314728-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sunifiram | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0314728853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sunifiram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SUNIFIRAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66924E735K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.